molecular formula C8H9NO3 B126260 4-Nitrophenethyl alcohol CAS No. 100-27-6

4-Nitrophenethyl alcohol

Cat. No.: B126260
CAS No.: 100-27-6
M. Wt: 167.16 g/mol
InChI Key: IKMXRUOZUUKSON-UHFFFAOYSA-N
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Description

4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is an organic compound with the molecular formula C8H9NO3. It is characterized by a nitro group (-NO2) attached to the benzene ring and an ethanol group (-CH2CH2OH) attached to the para position relative to the nitro group. This compound is a yellow to orange crystalline powder and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenethyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-nitrophenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-nitrophenylacetic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The product is then isolated and purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenethyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: 4-Nitrophenylacetaldehyde, 4-Nitrophenylacetic acid

    Reduction: 4-Aminophenethyl alcohol

    Substitution: 4-Nitrophenethyl chloride

Mechanism of Action

The mechanism of action of 4-nitrophenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, when used as a substrate in enzymatic reactions, the compound undergoes transformation through the catalytic activity of enzymes, leading to the formation of various products. The nitro group can participate in redox reactions, while the hydroxyl group can undergo nucleophilic substitution or oxidation .

Comparison with Similar Compounds

4-Nitrophenethyl alcohol can be compared with other similar compounds, such as:

    4-Nitrobenzyl alcohol: Similar structure but with a benzyl group instead of an ethyl group.

    4-Aminophenethyl alcohol: The nitro group is reduced to an amino group.

    2-Phenylethanol: Lacks the nitro group, making it less reactive in redox reactions.

Uniqueness: The presence of both the nitro and hydroxyl groups in this compound makes it a versatile compound in organic synthesis, allowing it to participate in a wide range of chemical reactions .

Properties

IUPAC Name

2-(4-nitrophenyl)ethanol
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InChI

InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2
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InChI Key

IKMXRUOZUUKSON-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CCO)[N+](=O)[O-]
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Molecular Formula

C8H9NO3
Record name P-NITROPHENETHYL ALCOHOL
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DSSTOX Substance ID

DTXSID7025764
Record name 2-(4-Nitrophenyl)ethanol
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Molecular Weight

167.16 g/mol
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Physical Description

P-nitrophenethyl alcohol appears as yellow needles (from aqueous methanol) or orange solid. (NTP, 1992)
Record name P-NITROPHENETHYL ALCOHOL
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Boiling Point

351 °F at 16 mmHg (NTP, 1992)
Record name P-NITROPHENETHYL ALCOHOL
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name P-NITROPHENETHYL ALCOHOL
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CAS No.

100-27-6
Record name P-NITROPHENETHYL ALCOHOL
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Record name 2-(4-Nitrophenyl)ethanol
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Record name Benzeneethanol, 4-nitro-
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Melting Point

144 to 147 °F (NTP, 1992)
Record name P-NITROPHENETHYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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